molecular formula C5H8F3NO2 B1451726 Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate CAS No. 1021235-22-2

Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate

Cat. No.: B1451726
CAS No.: 1021235-22-2
M. Wt: 171.12 g/mol
InChI Key: MGVKXMPIGPKWQZ-UHFFFAOYSA-N
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Description

Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate is an organic compound with the molecular formula C5H8F3NO2 It is a derivative of glycine, where the amino group is substituted with a 2,2,2-trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate can be synthesized through several methods. One common approach involves the reaction of glycine methyl ester with 2,2,2-trifluoroethylamine under appropriate conditions. The reaction typically requires a solvent such as methanol or ethanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications due to its unique chemical properties.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, particularly in designing molecules with improved metabolic stability and bioavailability.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism by which methyl 2-[(2,2,2-trifluoroethyl)amino]acetate exerts its effects involves interactions with various molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can influence enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate is unique due to the presence of both the trifluoroethyl group and the ester functionality. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 2-(2,2,2-trifluoroethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2/c1-11-4(10)2-9-3-5(6,7)8/h9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVKXMPIGPKWQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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